4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

説明

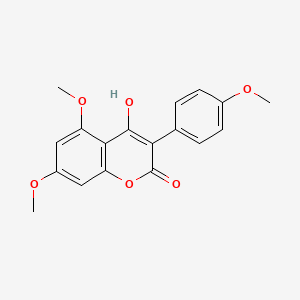

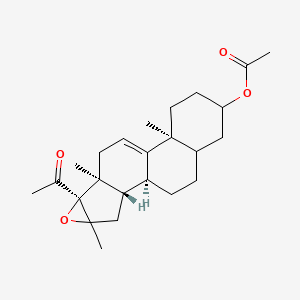

4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, also known as GK7764, is a chemical compound with the molecular formula C18H16O6 . It is available for purchase from various fine chemical manufacturers .

Molecular Structure Analysis

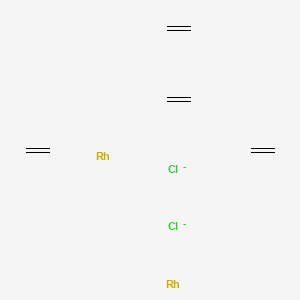

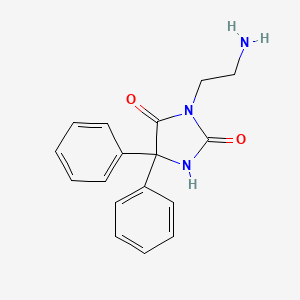

The molecular structure of this compound is characterized by the presence of a coumarin core (2H-chromen-2-one), which is substituted with hydroxy, methoxy, and phenyl groups . The molecular weight of the compound is 328.32 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . Such information is typically available in chemical databases or material safety data sheets.科学的研究の応用

Synthesis and Characterization for Drug Synthesis : This compound is used in the synthesis of Warfarin and its analogues. Polystyrene-supported TBD catalysts have been developed for the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, enabling the synthesis of Warfarin™ and related compounds (Alonzi et al., 2014).

Analgesic Activity : Stereoisomers of compounds related to 4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one have shown significant analgesic activity. The research demonstrated that specific isomers of these compounds exhibit analgesic effects (Pavlova et al., 2015).

Antioxidant Properties : A study on 4-hydroxy-bis-coumarins, including derivatives of 4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, revealed strong antioxidant activity in certain compounds. These compounds showed significant capacity as chain-breaking antioxidants and radical scavengers (Kancheva et al., 2010).

Synthesis Methodology : Research has been conducted on the synthesis of related compounds, exploring multicomponent condensation methodologies (Lichitsky et al., 2021).

Antibacterial Effects : There is evidence of the antibacterial activity of synthesized derivatives of 4-hydroxy-chromen-2-one, demonstrating bacteriostatic and bactericidal properties against various bacterial strains (Behrami & Dobroshi, 2019).

Inhibition of Neutrophil Pro-Inflammatory Responses : Derivatives of 4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one isolated from Aquilaria sinensis have shown inhibitory activities on neutrophil pro-inflammatory responses, suggesting potential anti-inflammatory applications (Wang et al., 2018).

Improved Synthesis Routes : An improved synthesis route for 3-Amino-7,8-Dimethoxy-2H-chromen-2-one, a related compound, has been developed, indicating advancements in the synthesis methods of similar compounds (Li, 2014).

Antioxidant Properties of Flavonoids : A new compound related to 4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one isolated from Belamcanda chinensis has been found to possess antimicrobiotic and anti-inflammatory effects (Liu et al., 2008).

Aldose Reductase Inhibitory Activity : Research on a capillarisin sulfur-analogue of a related compound revealed aldose reductase inhibitory activity, which is important for managing complications of diabetes (Igarashi et al., 2005).

Antihyperlipidemic Potential : A derivative of 4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one has shown potential as an antihyperlipidemic agent, reducing atherogenic index and influencing gene expressions related to lipid metabolism in hyperlipidemic rats (Prasetyastuti et al., 2021).

Safety and Hazards

特性

IUPAC Name |

4-hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)15-17(19)16-13(23-3)8-12(22-2)9-14(16)24-18(15)20/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPCCVCJEXOHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163690 | |

| Record name | NSC240921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one | |

CAS RN |

14736-59-5 | |

| Record name | NSC240921 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC240921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC240921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIMETHOXY-4-HYDROXY-3-(4-METHOXYPHENYL)COUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HCS7C0KBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B576891.png)